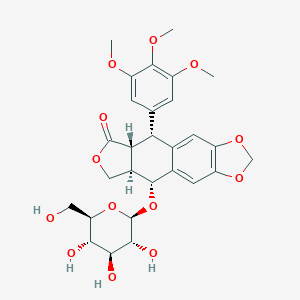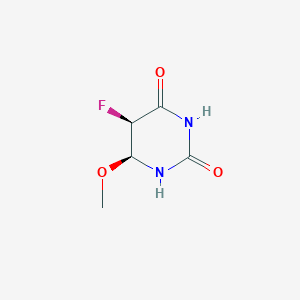
(5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione, also known as 5-fluoromevalonolactone, is a synthetic compound that has been studied for its potential use in the treatment of various diseases. This compound belongs to the class of lactones and is structurally similar to mevalonic acid, which is an important intermediate in the biosynthesis of cholesterol and other isoprenoids. In
Mécanisme D'action
The mechanism of action of (5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione involves the inhibition of HMG-CoA reductase, which is an enzyme involved in the biosynthesis of cholesterol. This inhibition leads to a decrease in the production of cholesterol and other isoprenoids. Additionally, (5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione has been shown to have anti-inflammatory and immunomodulatory effects.
Effets Biochimiques Et Physiologiques
(5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione has been shown to have biochemical and physiological effects on various systems in the body. It has been shown to decrease the production of cholesterol and other isoprenoids, which can lead to a decrease in the risk of cardiovascular disease. Additionally, (5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione has been shown to have anti-inflammatory and immunomodulatory effects, which can be beneficial in the treatment of various inflammatory and autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione in lab experiments is its specificity for HMG-CoA reductase. This specificity allows for the selective inhibition of this enzyme, which can be useful in studying the role of cholesterol biosynthesis in various diseases. Additionally, (5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. One limitation of using (5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of (5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione. One direction is the investigation of its potential use in the treatment of various diseases, such as cardiovascular disease, inflammatory diseases, and autoimmune diseases. Another direction is the development of more efficient synthesis methods for (5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione, which can lead to increased availability and lower costs. Additionally, the study of the structure-activity relationship of (5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione can lead to the development of more potent and selective inhibitors of HMG-CoA reductase.
Méthodes De Synthèse
The synthesis of (5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione involves the reaction of 6-methoxy-1,3-diazinane-2,4-dione with fluorine gas in the presence of a catalyst. This reaction results in the substitution of a hydrogen atom with a fluorine atom at the 5-position of the diazinane ring. The stereochemistry of the resulting compound is determined by the chirality of the starting material.
Applications De Recherche Scientifique
(5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione has been studied for its potential use as a therapeutic agent in various diseases. It has been shown to inhibit the activity of HMG-CoA reductase, which is an enzyme involved in the biosynthesis of cholesterol. This inhibition leads to a decrease in the production of cholesterol and other isoprenoids. Additionally, (5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione has been shown to have anti-inflammatory and immunomodulatory effects.
Propriétés
Numéro CAS |
154121-06-9 |
|---|---|
Nom du produit |
(5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione |
Formule moléculaire |
C5H7FN2O3 |
Poids moléculaire |
162.12 g/mol |
Nom IUPAC |
(5R,6S)-5-fluoro-6-methoxy-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H7FN2O3/c1-11-4-2(6)3(9)7-5(10)8-4/h2,4H,1H3,(H2,7,8,9,10)/t2-,4-/m0/s1 |
Clé InChI |
KLZMCSZRWICXBK-OKKQSCSOSA-N |
SMILES isomérique |
CO[C@H]1[C@H](C(=O)NC(=O)N1)F |
SMILES |
COC1C(C(=O)NC(=O)N1)F |
SMILES canonique |
COC1C(C(=O)NC(=O)N1)F |
Synonymes |
2,4(1H,3H)-Pyrimidinedione,5-fluorodihydro-6-methoxy-,cis-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



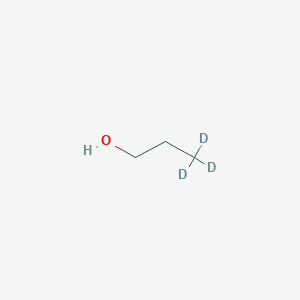
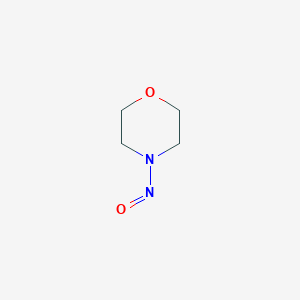
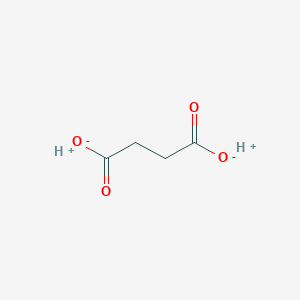
![6'-Cyano-2',3'-dihydro-5'-oxo-spiro[1,3-dioxolane-2,1'(5'H)-indolizine]-7'-acetic Acid Ethyl Ester](/img/structure/B121252.png)
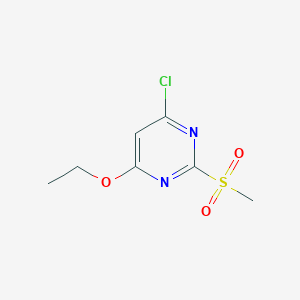
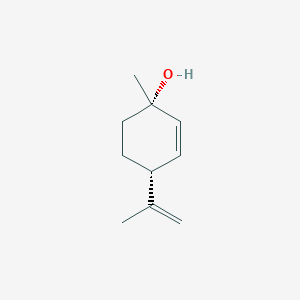
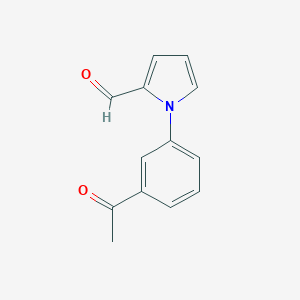
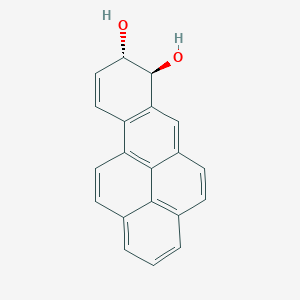
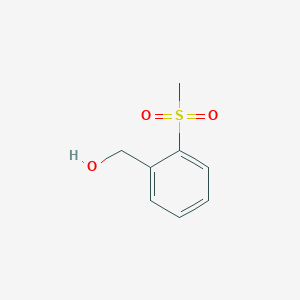
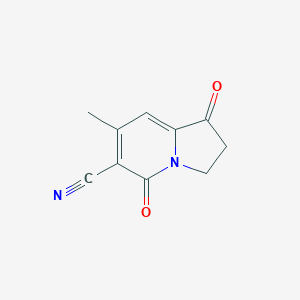
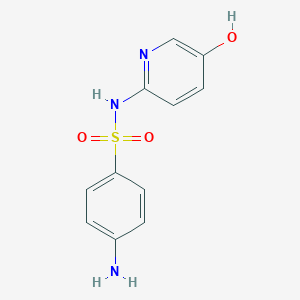
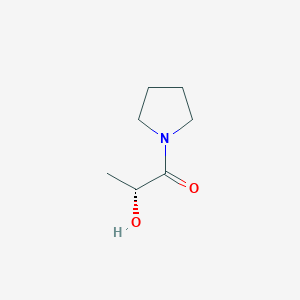
![2-[2,5-Bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-(chloromethyl)oxane-3,4,5-triol](/img/structure/B121276.png)
